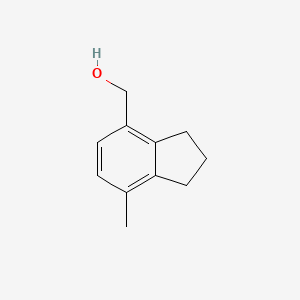
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of indene derivatives It is characterized by a methanol group attached to the 4th position of the indene ring, which is further substituted with a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Methylation: The indene ring is methylated at the 7th position using a suitable methylating agent under controlled conditions.
Hydrogenation: The double bond in the indene ring is reduced to form the dihydro derivative.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 4th position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the indene ring or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (7-methyl-2,3-dihydro-1H-inden-4-yl)aldehyde or (7-methyl-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: Formation of fully reduced indene derivatives.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(7-methyl-1H-indene-4-yl)methanol: Similar structure but lacks the dihydro modification.
(7-methyl-2,3-dihydro-1H-inden-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(7-methyl-2,3-dihydro-1H-inden-4-yl)acetaldehyde: Similar structure with an aldehyde group instead of methanol.
Uniqueness
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxymethyl group on the indene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6,12H,2-4,7H2,1H3 |
InChI Key |
SXJYDOWLOAMWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)

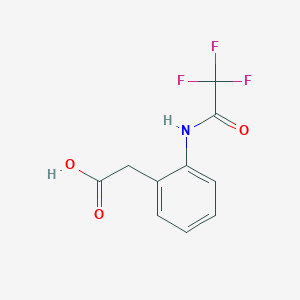

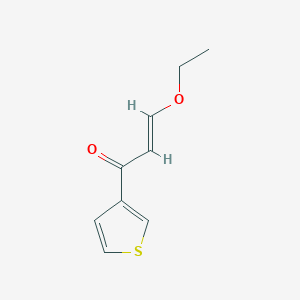
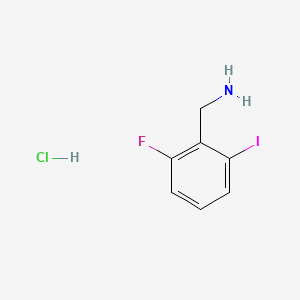
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
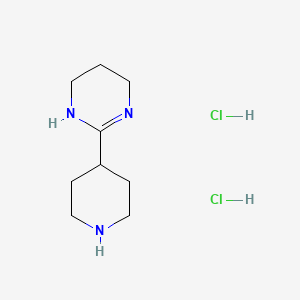

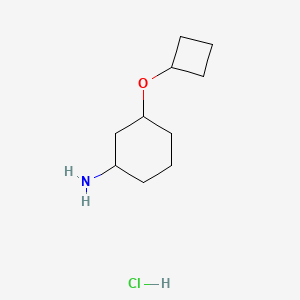
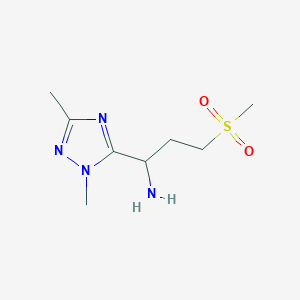
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
